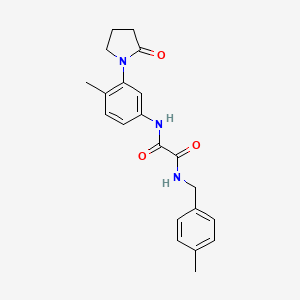

![molecular formula C26H18N2O2 B2915099 N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 477499-38-0](/img/structure/B2915099.png)

N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

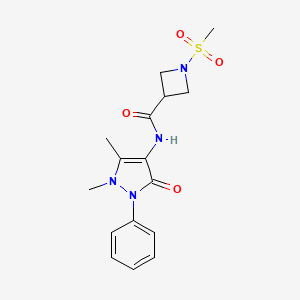

“N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide” is a chemical compound that appears as a white solid . It is characterized by the presence of a benzoxazole ring and a biphenyl group .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The key intermediates in its synthesis are benzo[d]oxazol-2-yl(aryl(thienyl))methanimines . The yield of the synthesis process is reported to be around 79% .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzoxazole ring and a biphenyl group . The compound also contains functional groups such as amide (CONH) and aromatic rings .Chemical Reactions Analysis

The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Physical And Chemical Properties Analysis

This compound is a white solid with a melting point range of 152–156 °C . The compound exhibits specific peaks in its FTIR spectrum corresponding to different functional groups . The 1H NMR and 13C NMR data provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications

Synthesis of Imidazole Derivatives

This compound has been used in the synthesis of imidazole derivatives . A new synthetic pathway to four substituted imidazoles from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols has been developed. Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines were proved as key intermediates in their synthesis .

Therapeutic Potential

Imidazole, a core structure in this compound, is known for its broad range of chemical and biological properties . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Photoluminescence Experiments

This compound is suitable for photoluminescence experiments on doped silica films . It can be used to visualize ultraviolet (UV)-patterned acrylic pressure-sensitive adhesives .

Anti-Inflammatory Studies

In vitro anti-inflammatory studies have been conducted with this compound . However, the specific results of these studies are not detailed in the source.

Quorum Sensing Inhibitors

Compounds similar to this one have been used in the discovery of novel compounds which inhibit quorum sensing . Quorum sensing is a system of stimulus and response correlated to population density. Inhibiting quorum sensing is a potential strategy for preventing bacterial infection.

Future Directions

The future directions for the research on this compound could involve exploring its potential applications in various fields, given the wide range of pharmacological activities exhibited by benzoxazole derivatives . Further studies could also focus on optimizing its synthesis process and investigating its mechanism of action in more detail.

Mechanism of Action

Target of Action

Benzoxazole derivatives have been found to interact with various biological receptors due to their structural similarity to nucleic bases adenine and guanine .

Mode of Action

It’s known that benzoxazole derivatives can interact with biological receptors . The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .

Biochemical Pathways

Benzoxazole derivatives have been associated with a wide range of pharmacological applications like anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, herbicidal, h2-antagonists, anticonvulsants, elastase inhibitors, and antitubercular agents .

Result of Action

Benzoxazole derivatives have been found to exhibit a variety of biological activities, including anti-inflammatory effects .

properties

IUPAC Name |

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O2/c29-25(20-16-14-19(15-17-20)18-8-2-1-3-9-18)27-22-11-5-4-10-21(22)26-28-23-12-6-7-13-24(23)30-26/h1-17H,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEWUODOCLIZPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2915018.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2915023.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2915026.png)

![2-({[4-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzenecarboxylic acid](/img/structure/B2915028.png)

![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-8-(2,6-dimethylmorpholino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2915030.png)